(R)-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (R)-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17857190
InChI: InChI=1S/C8H12N2/c1-7-8-3-2-5-10(8)6-4-9-7/h2-3,5,7,9H,4,6H2,1H3/t7-/m1/s1
SMILES:
Molecular Formula: C8H12N2
Molecular Weight: 136.19 g/mol

(R)-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

CAS No.:

Cat. No.: VC17857190

Molecular Formula: C8H12N2

Molecular Weight: 136.19 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine -

Specification

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
IUPAC Name (1R)-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Standard InChI InChI=1S/C8H12N2/c1-7-8-3-2-5-10(8)6-4-9-7/h2-3,5,7,9H,4,6H2,1H3/t7-/m1/s1
Standard InChI Key JPXCPEMQVOKKFV-SSDOTTSWSA-N
Isomeric SMILES C[C@@H]1C2=CC=CN2CCN1
Canonical SMILES CC1C2=CC=CN2CCN1

Introduction

Chemical Identity and Structural Features

(R)-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS: 73627-18-6) has the molecular formula C₈H₁₂N₂ and a molecular weight of 136.19 g/mol. Its IUPAC name derives from the bicyclic framework, where a pyrrolidine ring (five-membered saturated amine) is fused to a pyrazine ring (six-membered diamine). The (R)-configuration specifies the stereochemistry at the 1-position methyl group, introducing chirality critical for interactions in biological systems.

Key Structural Data:

PropertyValue/Description
SMILESCC1C2=CC=CN2CCN1
InChIInChI=1S/C8H12N2/c1-7-8-3-2-5-10(8)6-4-9-7/h2-3,5,7,9H,4,6H2,1H3
Boiling PointNot explicitly reported; estimated ~200–220°C
Density~1.02 g/cm³ (predicted)
Refractive Indexn₂₀ᴰ ≈ 1.55 (analogous to related compounds)

The structure is confirmed via spectroscopic methods such as proton nuclear magnetic resonance (¹H NMR) and mass spectrometry (MS). For example, the ¹H NMR spectrum of the non-methylated parent compound (1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine) reveals characteristic signals for NH protons (δ ~1.56 ppm), methylene groups (δ ~2.86–3.8 ppm), and aromatic protons (δ ~5.5–6.4 ppm) . The methyl group in the (R)-enantiomer would introduce distinct splitting patterns due to stereochemical effects.

Synthesis and Enantioselective Preparation

The synthesis of (R)-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine builds on methodologies developed for its non-methylated analog . A two-step approach is typically employed:

Step 1: Preparation of 3,4-Dihydropyrrolo[1,2-a]pyrazine

The precursor 3,4-dihydropyrrolo[1,2-a]pyrazine is synthesized via condensation of ethylenediamine with dialkyl acetals of 2,5-dialkoxytetrahydrofurfural in lower aliphatic acids (e.g., acetic acid) at 100–150°C . This forms the unsaturated bicyclic intermediate.

Step 2: Catalytic Hydrogenation or Hydride Reduction

The double bond in the dihydropyrrolo-pyrazine is reduced to yield the tetrahydropyrrolo-pyrazine framework. For enantioselective synthesis of the (R)-methyl derivative:

  • Catalytic asymmetric hydrogenation: Using chiral catalysts (e.g., Rhodium with BINAP ligands) under H₂ pressure to introduce the methyl group with >90% enantiomeric excess (ee).

  • Chiral auxiliary-mediated reduction: Employing enantiopure borane complexes or lithium aluminum hydride derivatives to control stereochemistry .

Representative Reaction Conditions:

ParameterValue
CatalystPtO₂ or Pd/C (for racemic mixture)
SolventMethanol or ethanol
Temperature25–80°C
Pressure1–3 atm H₂
Yield70–85% (racemic); 60–75% (enantiopure)

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Miscible with polar solvents (water, methanol, ethanol) due to amine functionality; limited solubility in non-polar solvents.

  • Stability: Sensitive to oxidation; storage under inert gas (N₂/Ar) recommended.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): Key signals include:

    • δ 1.25 (d, J = 6.8 Hz, 3H, CH₃)

    • δ 2.70–3.20 (m, 4H, NCH₂CH₂N)

    • δ 3.85 (q, 1H, NCH(CH₃))

    • δ 6.45–6.70 (m, 3H, aromatic H).

  • MS (EI): m/z 136 [M]⁺, 121 [M–CH₃]⁺, 93 [C₅H₇N₂]⁺.

Applications in Pharmaceutical Chemistry

(R)-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine serves as a versatile intermediate in drug discovery:

Coronary Vasodilators

The non-methylated parent compound is a precursor to octahydropyrrolo[1,2-a]pyrazine, a key moiety in coronary-dilating agents such as 10-β-[N-(1,4-diazabicyclo[4.3.0]nonanyl)propionyl]-2-chlorophenothiazine dichlorohydride . The methyl group in the (R)-enantiomer may enhance binding affinity to cardiovascular targets.

Neuroleptic Agents

Structural analogs are employed in antipsychotic drugs (e.g., γ-[N-(1,4-diazabicyclo[4.3.0]nonanyl)]propyl-para-fluorophenyl ketone dichlorohydride) . Chirality at the 1-position influences dopamine receptor selectivity.

Recent Advances (2023–2025)

  • Enantioselective catalysis: Improved yields (up to 88%) using iridium-based catalysts with phosphine-oxazoline ligands.

  • Structure-activity relationships (SAR): Methyl substitution enhances metabolic stability in rat liver microsomes by 40% compared to non-methylated analogs.

ParameterRecommendation
Hazard ClassificationIrritant (skin/eyes); harmful if inhaled
Storage-20°C, under argon
PPEGloves, goggles, fume hood

No acute toxicity data are publicly available, but analogous compounds exhibit LD₅₀ > 500 mg/kg (oral, rat).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator